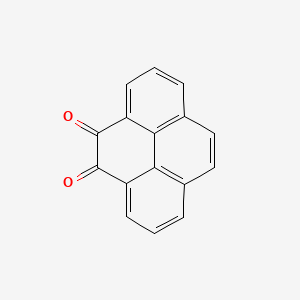

Pyrene-4,5-dione

説明

Structure

3D Structure

特性

IUPAC Name |

pyrene-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCATVQPENLMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC=CC(=C43)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211223 | |

| Record name | Pyrene-4,5-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6217-22-7 | |

| Record name | 4,5-Pyrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6217-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene-4,5-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006217227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene-4,5-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Pyrene-4,5-dione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Pyrene-4,5-dione, a pivotal building block in the development of novel materials and bioactive compounds. This document details established synthetic protocols, presents key characterization data in a structured format, and visualizes the synthetic workflow for enhanced clarity.

Introduction

This compound, a K-region oxidized derivative of pyrene, is a valuable intermediate for the synthesis of a wide array of complex organic molecules.[1] Its unique electronic and structural properties make it a compound of significant interest in materials science and medicinal chemistry.[2][3] The introduction of ketone functionalities at the 4 and 5 positions of the pyrene core significantly alters its chemical reactivity, providing a gateway to further functionalization.[4] This guide focuses on a practical and scalable synthetic method and the essential spectroscopic techniques for its characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the oxidation of pyrene. A well-established and scalable method involves the use of a ruthenium catalyst with an oxidant in a biphasic solvent system.

Synthetic Workflow

The overall workflow for the synthesis of this compound from pyrene is illustrated below.

References

- 1. Syntheses of this compound and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Expanding pyrene chemistry: novel functional frameworks from this compound for materials and bioactive applications - American Chemical Society [acs.digitellinc.com]

- 4. This compound | 6217-22-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to Pyrene-4,5-dione: Properties, Synthesis, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-4,5-dione, a K-region quinone derived from the polycyclic aromatic hydrocarbon pyrene, is a versatile molecule with significant research and industrial interest. Its unique electronic and structural characteristics make it a valuable building block in the synthesis of advanced materials, including organic electronics, dyes, and complex heterocyclic systems.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its known biological interactions.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid.[3] A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 6217-22-7 | [3] |

| Molecular Formula | C₁₆H₈O₂ | [4] |

| Molecular Weight | 232.23 g/mol | [4] |

| Appearance | Light yellow to yellow to orange powder/crystal | [3] |

| Melting Point | 310 °C | [3] |

| Boiling Point | 467.6 °C at 760 mmHg | [4] |

| Density | 1.433 g/cm³ | [4] |

Solubility

Spectral Data

The spectral properties of this compound are crucial for its identification and characterization.

| Spectral Data | Details | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 8.46 (dd, J = 7.5, 1.3 Hz, 2H), 8.15 (dd, J = 8.0, 1.3 Hz, 2H), 7.82 (s, 2H), 7.74 (dd, J = 8.0, 7.5 Hz, 2H). | [7] |

| (400 MHz, DMSO-d₆) δ 8.36–8.30 (m, 4H), 8.02 (s, 2H), 7.84 (dd, J = 7.9, 7.4 Hz, 2H). | [7] | |

| ¹³C NMR | (101 MHz, CDCl₃) δ 180.4, 135.8, 132.0, 130.2, 130.1, 128.4, 128.0, 127.3. | [7] |

| (101 MHz, DMSO-d₆) δ 179.2, 134.9, 131.6, 130.6, 128.6, 127.9, 127.8, 127.1. | [7] | |

| Infrared (IR) | Characteristic ketone C=O stretch at 1666 cm⁻¹. | [5] |

| UV-Vis | Maximum absorption wavelength (λmax) of approximately 420 nm in acetonitrile. | [3][4] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with ruthenium-catalyzed oxidation of pyrene being a common and efficient approach. An improved and scalable protocol avoids the need for chromatographic purification.[8][9]

Optimized Protocol using Potassium Persulfate and Ruthenium(IV) Oxide: [8]

-

Materials:

-

Pyrene (10.0 g, 49.6 mmol)

-

Potassium persulfate (K₂S₂O₈) (95.0 g, 0.35 mol)

-

Potassium carbonate (K₂CO₃) (95.0 g, 0.48 mol)

-

Ruthenium(IV) oxide hydrate (RuO₂·nH₂O) (1.00 g, 7.51 mmol)

-

Dichloromethane (CH₂Cl₂) (300 mL)

-

Water (H₂O) (300 mL)

-

-

Procedure:

-

A 1 L round-bottom flask is equipped with a highly efficient stirring magnet and a reflux condenser.

-

Solid pyrene, K₂S₂O₈, K₂CO₃, and RuO₂·nH₂O are charged into the flask.

-

Water and CH₂Cl₂ are added to the flask.

-

The resulting dark brown slurry is stirred at a mild reflux (oil bath at 48 °C) for 14–24 hours. The reaction progress can be monitored by TLC (10:1 CH₂Cl₂:hexanes, Rf = 0.63) and ¹H NMR analysis for the disappearance of pyrene.

-

After completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 100 mL).

-

The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound as a solid. This protocol typically results in a high-purity product without the need for column chromatography.[8]

-

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Biological Insights and Potential Applications

While extensive research has been conducted on the parent compound pyrene and its various metabolites, specific biological data on this compound is limited. However, existing studies on related compounds can provide valuable insights into its potential interactions and effects.

Interaction with Biomolecules

Polycyclic aromatic hydrocarbons and their derivatives are known to interact with biomolecules such as DNA and proteins. Studies on pyrene and its derivatives have shown that they can bind to DNA, primarily through groove binding and intercalation.[10][11][12] The binding affinity can be influenced by the specific substituents on the pyrene core.[11] For instance, some pyrene derivatives have been shown to induce the formation of G-quadruplex DNA structures.[11] The interaction of pyrene derivatives with proteins, such as bovine serum albumin, has also been investigated, revealing that hydrophobic forces play a significant role in the binding process.[13]

Cytotoxicity and Biological Activity

The biological activity of pyrene derivatives is an area of active investigation. Some derivatives have been explored for their potential as fluorescent probes in biological systems due to their favorable photophysical properties and low cytotoxicity.[14] However, the cytotoxicity of other pyrene metabolites, such as benzo[a]pyrene-7,8-dione, has been demonstrated, with effects on cellular processes like calcium transport. It is important to note that the biological effects can be highly dependent on the specific structure of the pyrene derivative.

Given the quinone structure of this compound, it may participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS), a mechanism of toxicity observed for other quinones. However, specific studies on the cytotoxicity and mechanism of action of this compound are needed to confirm this hypothesis.

Potential Signaling Pathways

Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking in the scientific literature. However, based on the known biological activities of other PAHs and their metabolites, several potential areas of interaction can be hypothesized. For example, some PAH metabolites are known to interact with the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism. The potential for this compound to interact with such pathways remains an open area for future research.

The following diagram illustrates a hypothetical pathway for the cellular uptake and potential interactions of this compound, based on the general understanding of PAH metabolism and toxicity.

Conclusion

This compound is a chemically significant molecule with well-documented synthetic routes and spectral properties. Its utility as a precursor in materials science is firmly established. While direct biological data is sparse, the known interactions of related pyrene compounds suggest potential for bioactivity, including interactions with DNA and proteins, and the possibility of inducing cellular stress. Further research is warranted to fully elucidate the biological profile of this compound, which could open new avenues for its application in drug development and as a biological probe. This guide serves as a foundational resource for researchers embarking on the study and application of this intriguing molecule.

References

- 1. ossila.com [ossila.com]

- 2. Self-Condensation of this compound: An Approach To Generate Functional Organic Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 6217-22-7 | Benchchem [benchchem.com]

- 4. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrene | 129-00-0 [chemicalbook.com]

- 6. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses of this compound and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syntheses of this compound and Pyrene-4,5,9,10-tetraone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of pyrene to DNA, base sequence specificity and its implication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on the Interaction Mechanism of Pyrene Derivatives with Human Tumor-Related DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding of pyrene to DNA, base sequence specificity and its implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]

Pyrene-4,5-dione CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrene-4,5-dione, a key intermediate in the synthesis of advanced materials and a molecule of interest for various chemical applications. This document outlines its chemical and physical properties, detailed synthesis protocols, and its role as a versatile building block.

Core Properties of this compound

This compound, also known as 4,5-Pyrenedione or Pyrene-4,5-quinone, is a quinone derivative of pyrene.[1][2] It is formed by the oxidation of pyrene at the 4 and 5 positions, resulting in the introduction of two ketone functional groups.[1] This structural modification significantly alters the electronic and chemical properties of the parent pyrene core.[1] It is a polycyclic aromatic hydrocarbon (PAH) derivative.[3]

Molecular Structure:

-

Molecular Weight: 232.23 g/mol [1]

The molecular structure consists of a pyrene core with two ketone groups at the 4 and 5 positions.

Physicochemical Data:

| Property | Value | Source |

| Appearance | Light yellow to orange crystalline powder | [2] |

| Density | 1.433 g/cm³ | [4] |

| Boiling Point | 467.6 °C at 760 mmHg | [4] |

| Flash Point | 202.2 °C | [4] |

| Purity (typical) | >98.0% (GC) | [2] |

| InChI Key | JKCATVQPENLMQJ-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis of this compound

Several methods for the gram-scale synthesis of this compound have been developed, focusing on improved yields, scalability, and purity, often eliminating the need for chromatographic purification.[5][6][7][8][9][10]

Method 1: Ruthenium-Catalyzed Oxidation with Potassium Persulfate [5][7][9][10]

This protocol provides a reliable and scalable method for producing high-purity this compound.

-

Materials:

-

Pyrene (10.0 g, 49.6 mmol)

-

Potassium persulfate (K₂S₂O₈) (95.0 g, 0.35 mol)

-

Potassium carbonate (K₂CO₃) (95.0 g, 0.48 mol)

-

Ruthenium(IV) oxide hydrate (RuO₂·nH₂O) (1.00 g, 7.51 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

-

Procedure:

-

A 1 L round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Charge the flask with solid pyrene, K₂S₂O₈, K₂CO₃, and RuO₂·nH₂O.[10]

-

Add a biphasic solvent mixture of CH₂Cl₂ and H₂O.

-

Heat the mixture to reflux and stir vigorously for 14-24 hours.[5][10]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product is isolated through simple extraction to separate the dione from inorganic byproducts.[5][6][10] This method's high purity output often negates the need for chromatographic purification.[5][10]

-

Method 2: Scalable Synthesis with N-Methylimidazole Additive [8]

This modified procedure improves the ease of workup for large-scale synthesis.

-

Materials:

-

Pyrene (5.00 g, 24.72 mmol)

-

N-methylimidazole (NMI) (0.10 g, 1.22 mmol)

-

Ruthenium(III) chloride hydrate (RuCl₃·3H₂O) (0.65 g, 2.49 mmol)

-

Sodium periodate (NaIO₄)

-

Dichloromethane (DCM) (100 mL)

-

Tetrahydrofuran (THF) (100 mL)

-

Water (H₂O) (125 mL)

-

-

Procedure:

Advanced Applications and Further Reactions

This compound is a valuable precursor for a variety of advanced materials and chemical transformations.

Synthesis of Pyrene-4,5,9,10-tetraone:

This compound can be further oxidized to Pyrene-4,5,9,10-tetraone, another important building block.[5]

-

Protocol using Ruthenium(IV) oxide/Sodium periodate:

-

Combine this compound (7.15 g, 0.50 mol), RuO₂·nH₂O (0.72 g, 0.75 mol), and NaIO₄ (35.80 g, 0.17 mol) in a mixture of CH₃CN (200 mL) and H₂O (100 mL).[5]

-

Stir the resulting slurry vigorously at room temperature for 2 hours.[5]

-

Dilute the mixture with 200 mL of H₂O and collect the precipitate by suction filtration.[5]

-

Wash the filter cake with H₂O and dry to afford the tetraone product.[5]

-

Applications in Materials Science:

-

Organic Light-Emitting Diodes (OLEDs): It is a starting material for highly efficient blue light-emitting materials.[3] For instance, 9-Phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), synthesized from this compound, has been used in non-doped blue OLEDs exhibiting high brightness and efficiency.[3]

-

Covalent Organic Frameworks (COFs): this compound serves as a fundamental building block for constructing COFs used in organic electronics.[3]

-

Organic Fluorophores: Through a facile one-pot self-condensation, this compound can be used to synthesize a new class of π-conjugated organic fluorophores.[11]

-

Photocatalysis: It has been demonstrated as a metal-free, visible-light organic photocatalyst capable of mediating various photochemical reactions, including photooxidation, energy transfer, photoredox, and hydrogen atom transfer (HAT) reactions.[12]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway from pyrene to its dione and tetraone derivatives.

Caption: Synthetic routes from Pyrene to this compound and Pyrene-4,5,9,10-tetraone.

References

- 1. This compound | 6217-22-7 | Benchchem [benchchem.com]

- 2. This compound | 6217-22-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. ossila.com [ossila.com]

- 4. This compound | CAS#:6217-22-7 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improved synthesis of this compound and pyrene-4,5, 9,10-tetraone | Poster Board #216 - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Syntheses of this compound and Pyrene-4,5,9,10-tetraone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Self-Condensation of this compound: An Approach To Generate Functional Organic Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

spectroscopic analysis of Pyrene-4,5-dione (UV-Vis, fluorescence)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-4,5-dione, a quinone derivative of the polycyclic aromatic hydrocarbon pyrene, is a molecule of significant interest in materials science and medicinal chemistry. Its unique electronic structure and reactivity make it a valuable building block for the synthesis of novel organic electronic materials, including blue light-emitting diodes and covalent organic frameworks.[1] Furthermore, its role as a photosensitizer and its potential interactions with biological macromolecules underscore its importance in the field of drug development. A thorough understanding of its photophysical properties through spectroscopic analysis is crucial for harnessing its full potential in these applications. This technical guide provides an in-depth overview of the UV-Vis absorption and fluorescence spectroscopy of this compound, including experimental protocols and available data.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₆H₈O₂ |

| Molar Mass | 232.24 g/mol |

| CAS Number | 6217-22-7 |

| Appearance | Orange solid |

| Synonyms | 4,5-Pyrenedione, Pyrene-4,5-quinone |

UV-Vis Absorption and Fluorescence Spectroscopy

The extended π-conjugated system of this compound gives rise to distinct absorption and emission properties. UV-Vis spectroscopy is employed to probe the electronic transitions within the molecule, while fluorescence spectroscopy provides insights into its excited-state deactivation pathways.

Quantitative Spectroscopic Data

Obtaining a complete and consistent set of quantitative photophysical data for this compound from a single source in the scientific literature is challenging. The available data is summarized below. It is important to note that the solvent environment can significantly influence the spectroscopic properties of pyrene derivatives.

| Parameter | Value | Solvent |

| UV-Vis Absorption Maximum (λmax) | ~420 nm | Not specified |

| Molar Absorptivity (ε) | Data not available | - |

| Fluorescence Emission Maximum (λem) | Data not available | - |

| Fluorescence Quantum Yield (ΦF) | Data not available | - |

Experimental Protocols

The following are detailed, generalized methodologies for conducting UV-Vis absorption and fluorescence spectroscopic analysis of this compound, based on common practices for pyrene derivatives.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1 x 10⁻⁵ M.[2]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 250-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the working solution and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum. Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λem) and the fluorescence quantum yield (ΦF) of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)[3]

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the intended excitation wavelength to minimize reabsorption effects.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp and detector to stabilize. Set the excitation wavelength (typically at or near the λmax determined from the UV-Vis spectrum). Set the emission wavelength range to be scanned (e.g., 400-700 nm).

-

Solvent Blank Measurement: Record the emission spectrum of the pure solvent to identify any Raman scattering peaks or background fluorescence.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

-

Quantum Yield Standard Measurement: Record the fluorescence emission spectrum of the quantum yield standard under the same experimental conditions (excitation wavelength, slit widths).

-

Data Analysis:

-

Determine the wavelength(s) of maximum fluorescence emission (λem).

-

Calculate the integrated fluorescence intensity of both the sample and the standard.

-

Calculate the fluorescence quantum yield (ΦF) of the sample using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in the spectroscopic analysis of this compound, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

References

In-Depth Technical Guide to Computational and Theoretical Studies of Pyrene-4,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-4,5-dione, a K-region oxidized derivative of pyrene, is a polycyclic aromatic hydrocarbon that has garnered significant interest in materials science and is emerging as a molecule of interest in medicinal chemistry. Its unique electronic structure, arising from the fused aromatic rings and the dione functionality, imparts distinct photophysical and chemical properties. This technical guide provides a comprehensive overview of the computational and theoretical studies of this compound, offering insights into its molecular structure, electronic properties, and reactivity. The guide is intended to serve as a valuable resource for researchers exploring its potential in organic electronics and as a scaffold for drug design.

Molecular Structure and Geometry

The foundational aspect of understanding the properties of this compound lies in its molecular structure. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating its geometry.

Computational Protocol for Geometry Optimization

A typical computational workflow for determining the optimized geometry of this compound involves the following steps:

The geometry of this compound is optimized to find the lowest energy conformation. A popular and reliable method for this is the B3LYP functional combined with the 6-311G** basis set.[1] The planarity of the pyrene backbone is a key feature, with the oxygen atoms of the dione group situated in the plane of the aromatic system.

Calculated Geometrical Parameters

The following table summarizes the key calculated bond lengths and angles for this compound, providing a quantitative description of its molecular structure. These values are typically obtained from the output of a DFT geometry optimization calculation.

| Parameter | Value (Angstrom/Degrees) |

| Bond Lengths | |

| C=O | Data not available in search results |

| C4-C5 | Data not available in search results |

| Aromatic C-C | Data not available in search results |

| Bond Angles | |

| O=C-C | Data not available in search results |

| C-C-C (in rings) | Data not available in search results |

(Note: Specific calculated bond lengths and angles for this compound were not found in the provided search results. The table structure is provided as a template.)

Electronic Properties and Reactivity

The electronic properties of this compound are crucial for its applications in organic electronics and for understanding its potential biological activity. DFT and Time-Dependent DFT (TD-DFT) are the primary computational tools used to investigate these properties.

Computational Protocol for Electronic Properties

The analysis of electronic properties generally follows the geometry optimization:

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is typically localized on the pyrene backbone, while the LUMO is influenced by the electron-withdrawing dione group.

| Property | Calculated Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

(Note: Specific calculated FMO energies for this compound were not found in the provided search results. The table structure is provided as a template.)

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms of the aromatic rings are regions of positive electrostatic potential (electrophilic sites).

Electronic Transitions and UV-Vis Spectrum

TD-DFT calculations are employed to predict the electronic absorption spectrum (UV-Vis). These calculations provide information on the excitation energies (wavelengths), oscillator strengths (intensities), and the nature of the electronic transitions (e.g., π → π* or n → π*). Functionals like CAM-B3LYP are often used for their accuracy in predicting excitation energies.[2]

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | Data not available in search results | Data not available in search results |

| S0 → S2 | Data not available in search results | Data not available in search results |

| S0 → Sn | Data not available in search results | Data not available in search results |

(Note: A comprehensive list of calculated electronic transitions for this compound was not found in the provided search results. The table structure is provided as a template.)

Experimentally, this compound exhibits characteristic absorption in the visible region.[3]

Vibrational Analysis

Vibrational spectroscopy, in conjunction with computational analysis, provides a fingerprint of the molecule and confirms its structural integrity.

Computational Protocol for Vibrational Analysis

Frequency calculations are a standard output of DFT calculations and are essential for confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

Calculated Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.[4][5]

| Vibrational Mode | Calculated Frequency (cm-1) |

| C=O stretch | Data not available in search results |

| Aromatic C-H stretch | Data not available in search results |

| Aromatic C-C stretch | Data not available in search results |

(Note: A comprehensive list of calculated vibrational frequencies for this compound was not found in the provided search results. The table structure is provided as a template.)

Experimentally, a characteristic ketone C=O stretching absorption is observed in the FT-IR spectrum of this compound.[6]

Applications in Drug Development

While the primary focus of research on this compound has been in materials science, the broader class of pyrene derivatives has shown promise in medicinal chemistry, including anticancer applications.[7] Computational methods play a crucial role in modern drug discovery, from initial hit identification to lead optimization.

Potential Signaling Pathways and Drug Targets

The planar, aromatic structure of this compound makes it a potential candidate for intercalation with DNA or for binding to the active sites of enzymes that have planar binding pockets. However, specific signaling pathways or protein targets for this compound have not been extensively studied.

Computational Drug Design Workflow

A general workflow for the computational investigation of a small molecule like this compound in a drug discovery context is outlined below.

To date, there is a lack of specific molecular docking, QSAR, or other computational drug design studies focused on this compound in the public domain. This represents a significant opportunity for future research.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and efficient method involves the oxidation of pyrene.[8][9]

Example Protocol: Ruthenium-catalyzed Oxidation [8][9]

-

A mixture of pyrene, potassium persulfate (K2S2O8), potassium carbonate (K2CO3), and a catalytic amount of ruthenium(IV) oxide hydrate (RuO2·nH2O) is prepared in a biphasic solvent system of dichloromethane (CH2Cl2) and water.[8][9]

-

The mixture is heated under reflux for 14-24 hours.[8]

-

After cooling, the organic layer is separated, washed, and dried.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized product.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups, notably the C=O stretch of the dione.

-

UV-Visible (UV-Vis) Spectroscopy: To characterize the electronic absorption properties of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

Computational and theoretical studies provide invaluable insights into the fundamental properties of this compound. DFT and TD-DFT calculations have proven to be powerful tools for understanding its geometry, electronic structure, and spectroscopic characteristics. While its application in materials science is well-documented, its potential in drug development remains a largely unexplored frontier. The computational workflows and foundational data presented in this guide offer a starting point for researchers to further investigate this intriguing molecule and unlock its full potential in both materials and life sciences. Future work should focus on generating more comprehensive computational data for this compound and exploring its interactions with biological targets through dedicated computational drug design studies.

References

- 1. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 2. Performance of Density Functional Approximations in Calculations of Electronic Two-Photon Transition Strengths of Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Polycyclic aromatic compounds as anticancer agents: structure-activity relationships of chrysene and pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of Pyrene-4,5-dione: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-4,5-dione, a K-region quinone of the polycyclic aromatic hydrocarbon (PAH) pyrene, has emerged as a significant molecule in synthetic chemistry and materials science. First reported in 1937, its unique electronic and structural properties have made it a valuable building block for the synthesis of extended polyaromatic systems, specialty polymers, and ligands. More recently, its potential applications in organic electronics and photocatalysis have garnered considerable attention. This technical guide provides a comprehensive review of the discovery and synthesis of this compound, detailing key experimental protocols and quantitative data. Furthermore, it explores the current understanding of its biological activities and potential, though still largely uninvestigated, relevance in drug development.

Synthetic Methodologies for this compound

The primary route to this compound involves the selective oxidation of pyrene at its K-region (the 4,5-positions). Over the years, several methods have been developed and refined to improve the efficiency, scalability, and safety of this transformation. The two most prominent and successful methods are Ruthenium-catalyzed oxidation and Potassium persulfate-mediated oxidation.

Ruthenium-Catalyzed Oxidation of Pyrene

A significant breakthrough in the synthesis of this compound was the development of ruthenium-catalyzed oxidation protocols. These methods offer high selectivity for the K-region, avoiding the over-oxidation or reaction at other positions of the pyrene core.

This method, developed by Harris and coworkers in 2005, provided a practical and efficient one-step synthesis of this compound from pyrene.

-

Reaction Scheme:

-

Detailed Protocol:

-

To a solution of pyrene (10 mmol) in a mixture of CH₂Cl₂ (40.0 mL) and CH₃CN (40.0 mL), add NaIO₄ (10.0 g, 46.8 mmol), H₂O (50.0 mL), and RuCl₃·nH₂O (0.20 g, 0.96 mmol).

-

Stir the resulting dark brown suspension at room temperature overnight.

-

Pour the reaction mixture into 500 mL of H₂O and separate the organic phase.

-

Extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic extracts and wash with H₂O (3 x 200 mL) to obtain a dark orange solution.

-

Remove the solvent under reduced pressure to yield a dark orange solid.

-

The crude product can be further purified by chromatography.

-

In 2016, Bodwell and coworkers reported a refined procedure that improved the yield and ease of workup by the addition of N-methylimidazole (NMI).[1]

-

Reaction Scheme:

-

Detailed Protocol:

-

Dissolve pyrene (5.00 g, 24.72 mmol), NMI (0.10 g, 1.22 mmol), and RuCl₃·3H₂O (0.65 g, 2.49 mmol) in a solvent mixture of DCM (100 mL), THF (100 mL), and H₂O (125 mL).

-

Add NaIO₄ in portions to the stirred solution.

-

Monitor the reaction by TLC until completion.

-

Perform an aqueous workup to isolate the product. The addition of NMI facilitates a cleaner reaction and simplifies the purification process.

-

Potassium Persulfate-Mediated Oxidation

A more recent and scalable method utilizes potassium persulfate as the oxidant in the presence of a ruthenium catalyst. This approach is lauded for its use of less expensive reagents and a simpler extraction-based purification.

This procedure provides a scalable, gram-scale synthesis of this compound without the need for chromatographic purification.[2]

-

Reaction Scheme:

-

Detailed Protocol:

-

In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge solid pyrene (10.0 g, 49.6 mmol), K₂S₂O₈ (95.0 g, 0.35 mol), K₂CO₃ (95.0 g, 0.48 mol), and RuO₂·nH₂O (1.00 g, 7.51 mmol).

-

Add water (300 mL) and CH₂Cl₂ (300 mL) to the flask.

-

Stir the resulting dark brown slurry at a mild reflux (oil bath at 48 °C) for 14–24 hours.

-

Monitor the reaction for the disappearance of pyrene by TLC (10:1 CH₂Cl₂:hexanes, Rf = 0.63) and ¹H NMR analysis.[2]

-

After completion, cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude this compound, which is often of high purity.

-

Quantitative Data on the Synthesis of this compound

| Method | Key Reagents | Solvent System | Temperature | Time | Yield (%) | Reference |

| Ruthenium-Catalyzed Oxidation (Harris) | RuCl₃·nH₂O, NaIO₄ | CH₂Cl₂/CH₃CN/H₂O | Room Temp. | Overnight | ~45% | [3] |

| Ruthenium-Catalyzed Oxidation (Bodwell) | RuCl₃·3H₂O, NaIO₄, NMI | DCM/THF/H₂O | Not specified | Not specified | Improved yield | [1] |

| Potassium Persulfate Oxidation (Balogun/Prokofjevs) | K₂S₂O₈, RuO₂·nH₂O, K₂CO₃ | CH₂Cl₂/H₂O | 48 °C (reflux) | 14-24 h | up to 65% | [4] |

Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.46 (dd, J = 7.5, 1.3 Hz, 2H), 8.15 (dd, J = 8.0, 1.3 Hz, 2H), 7.82 (s, 2H), 7.74 (dd, J = 8.0, 7.5 Hz, 2H) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 180.4, 135.8, 132.0, 130.2, 130.1, 128.4, 128.0, 127.3 | [2] |

| IR (FTIR) | Characteristic ketone C=O stretch at ~1666 cm⁻¹ | [5] |

| Mass Spectrometry (HRMS ESI/Q-TOF) | calcd for C₁₆H₉O₂⁺ (M+H)⁺, 233.0597; found, 233.0596 | [2] |

Experimental and Logical Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 4. Improved synthesis of this compound and pyrene-4,5, 9,10-tetraone | Poster Board #216 - American Chemical Society [acs.digitellinc.com]

- 5. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Pyrene-4,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene-4,5-dione, a K-region quinone of the polycyclic aromatic hydrocarbon pyrene, is a valuable building block in the synthesis of advanced materials and complex organic molecules. However, its utility is often hampered by its limited solubility and potential for degradation under certain conditions. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound in various solvents. Due to the scarcity of direct quantitative data in publicly available literature, this document emphasizes detailed experimental protocols for determining these critical parameters. It also outlines potential degradation pathways and offers standardized methods for stability testing, empowering researchers to effectively utilize this compound in their work.

Solubility of this compound

Qualitative Solubility Profile

This compound is generally characterized as a compound with poor solubility in many common solvents. Its planar, aromatic structure contributes to strong intermolecular π-π stacking interactions in the solid state, which require significant energy to overcome for dissolution.

The synthesis of this compound often employs a biphasic solvent system of dichloromethane (CH₂Cl₂) and water, indicating its preferential solubility in chlorinated organic solvents.[1][2] Observations from various synthetic procedures suggest its solubility in other organic solvents as well. A summary of the qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Context/Reference |

| Dichloromethane (CH₂Cl₂) | Soluble | Used as the organic phase in biphasic synthesis reactions.[1][2] |

| Tetrahydrofuran (THF) | Mentioned as a tested solvent | Investigated as a potential solvent in synthetic protocols.[1] |

| Ethyl Acetate (EtOAc) | Mentioned as a tested solvent | Investigated as a potential solvent in synthetic protocols.[1] |

| Acetonitrile (MeCN) | Used in subsequent reactions | This compound is a reactant in MeCN/H₂O mixtures for further oxidation.[1][2] |

| Glacial Acetic Acid | Used in subsequent reactions | Employed as a solvent for the oxidation of this compound at reflux temperatures. |

| Dimethylformamide (DMF) | Soluble (for derivatives) | Derivatives of this compound have shown solubility in DMF.[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble (for derivatives) | Derivatives of this compound have shown solubility in DMSO.[3] A computational study also used DMSO as a solvent for modeling Pyrene-4,5,9,10-tetrachalcogenone derivatives.[4] |

| Water | Poorly Soluble | The aqueous phase in biphasic synthesis systems contains the inorganic reagents, with the product remaining in the organic phase.[1][2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is adapted for a poorly soluble aromatic compound like this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Diagram of the Experimental Workflow for Solubility Determination:

Caption: A flowchart of the shake-flask method for determining solubility.

Stability of this compound

The stability of this compound is a critical parameter for its storage, handling, and application. As a quinone, it is susceptible to degradation through various pathways, particularly under exposure to light and in the presence of nucleophiles or strong acids/bases.

Inferred Stability and Potential Degradation Pathways

Direct and systematic stability studies on this compound are scarce in the literature. However, its stability under certain conditions can be inferred from its synthetic and reaction protocols.

-

Thermal Stability: The synthesis of this compound can involve refluxing in a biphasic CH₂Cl₂/H₂O mixture for 14-24 hours, suggesting a degree of thermal stability in this system.[5] Furthermore, its subsequent oxidation to pyrene-4,5,9,10-tetraone can be carried out in refluxing glacial acetic acid, indicating stability under these acidic and high-temperature conditions.

-

Stability in Basic and Acidic Media: The synthesis is often performed in the presence of a base like potassium carbonate (K₂CO₃).[5] Conversely, it is also handled in acidic media (glacial acetic acid). This suggests some level of stability in both mild basic and acidic environments, although prolonged exposure or stronger conditions could lead to degradation. In acidic conditions, pyrene was found to degrade in the presence of persulfates to undesired diones.[5]

-

Photostability: Polycyclic aromatic hydrocarbons and their derivatives are often susceptible to photodegradation. The presence of the quinone moiety can further sensitize the molecule to light-induced reactions. In the presence of oxygen and light, photooxidation is a likely degradation pathway, potentially leading to the formation of endoperoxides and subsequent ring-opened products.

Potential Degradation Pathways for Quinones: A hypothetical degradation pathway for a quinone like this compound in the presence of light and a nucleophile (e.g., water) is depicted below. This is a generalized scheme, and the actual degradation products for this compound would need to be experimentally determined.

Caption: A simplified diagram of a potential photodegradation pathway.

Experimental Protocol for Stability Assessment

A systematic study is required to quantitatively assess the stability of this compound under various conditions. The following protocol outlines a general approach for evaluating its photostability and thermal stability in solution. This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[6]

Objective: To evaluate the stability of this compound in different solvents under thermal and photolytic stress.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Quartz or borosilicate glass vials (for photostability)

-

Amber glass vials (for thermal stability and dark controls)

-

Photostability chamber with controlled light and temperature

-

Oven or heating block with temperature control

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of this compound in the selected solvents at a known concentration.

-

Aliquot the solutions into the appropriate vials (quartz/borosilicate for light exposure, amber for dark controls and thermal stress).

-

-

Photostability Testing:

-

Place one set of quartz/borosilicate vials in a photostability chamber.

-

Expose the samples to a standardized light source (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps) for a specified duration or until a certain light exposure is achieved (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Simultaneously, place a set of "dark control" samples, wrapped in aluminum foil, in the same chamber to monitor for any degradation not caused by light.

-

Withdraw samples at predetermined time intervals.

-

-

Thermal Stability Testing:

-

Place a set of amber vials in an oven or heating block at an elevated temperature (e.g., 40 °C, 60 °C).

-

Maintain a control set of vials at a lower temperature (e.g., 4 °C or room temperature).

-

Withdraw samples at predetermined time intervals.

-

-

Sample Analysis:

-

At each time point, analyze the samples (from both photostability and thermal stability studies) using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Quantify the remaining percentage of this compound and the formation of any major degradation products.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time for each condition.

-

Determine the degradation rate constant and the half-life of the compound under each stress condition.

-

Diagram of the Experimental Workflow for Stability Assessment:

Caption: A flowchart for assessing the photostability and thermal stability.

Conclusion

This compound is a compound of significant interest with considerable potential in various fields of research and development. While its utility can be challenged by its solubility and stability characteristics, a systematic approach to understanding and quantifying these properties can overcome these hurdles. This guide has summarized the available qualitative information and provided detailed, adaptable experimental protocols for the quantitative determination of the solubility and stability of this compound. By employing these standardized methods, researchers can generate the reliable data needed to optimize reaction conditions, develop suitable formulations, and ensure the integrity of their experimental outcomes. Further research to generate and publish comprehensive quantitative solubility and stability data for this compound would be a valuable contribution to the scientific community.

References

- 1. q1scientific.com [q1scientific.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile synthesis of an ambient stable pyreno[4,5-b]pyrrole monoanion and pyreno[4,5-b:9,10-b′]dipyrrole dianion: from serendipity to design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

A Technical Guide to the Electronic and Photophysical Properties of Pyrene-4,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene-4,5-dione, a K-region oxidized derivative of pyrene, is a molecule of significant interest in materials science and medicinal chemistry. Its unique electronic structure, arising from the conjugated pyrene core and the electron-withdrawing dione functionality, imparts distinct photophysical and electrochemical properties. This technical guide provides a comprehensive overview of the electronic and photophysical characteristics of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of relevant pathways and workflows. This document is intended to serve as a foundational resource for researchers exploring the applications of this compound in areas such as organic electronics, photocatalysis, and as a potential pharmacophore.

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is well-known for its characteristic photophysical properties, including a high fluorescence quantum yield and the formation of excimers.[1] The oxidation of pyrene at its electron-rich "K-region" (the 4,5- and 9,10-positions) leads to the formation of pyrenequinones, such as this compound. This structural modification dramatically alters the electronic landscape of the parent molecule, introducing functionalities that can be exploited for a variety of applications. This compound has emerged as a versatile building block in the synthesis of advanced materials, including components for organic light-emitting diodes (OLEDs) and covalent organic frameworks (COFs).[2] Furthermore, its role as an intermediate in the metabolic degradation of pyrene by microorganisms hints at its biological relevance and potential for applications in drug development and toxicology.[3]

Electronic and Photophysical Properties

The introduction of two ketone groups at the 4 and 5 positions of the pyrene core significantly influences its electronic transitions and de-excitation pathways.

Electronic Absorption and Emission

This compound exhibits a characteristic absorption in the visible region of the electromagnetic spectrum. The primary absorption maximum (λmax) has been reported to be approximately 420 nm.[4] This absorption is attributed to n→π* and π→π* electronic transitions within the conjugated system.

While this compound itself is not strongly fluorescent, its derivatives have been utilized in the development of highly efficient blue light-emitting materials.[2] For comparative purposes, the parent compound, pyrene, exhibits a strong fluorescence with a quantum yield of 0.32 in cyclohexane.[5]

Excited State Dynamics

The triplet excited state of this compound has been investigated using nanosecond laser transient absorption spectroscopy. These studies reveal that the quinone triplet excited states can be quenched by various agents and can act as type II photosensitizers, generating singlet oxygen with a quantum yield of up to 0.90.[6] This high singlet oxygen quantum yield suggests potential applications in photodynamic therapy and photocatalysis.

Electrochemical Properties

Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, pyrene, for comparative purposes.

Table 1: Photophysical Properties

| Compound | Absorption λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |

| This compound | ~420[4] | Data not available | Data not available | Data not available | Data not available | up to 0.90[6] | Data not available |

| Pyrene | 335.2[5] | 54,000 at 335.2 nm[5] | 384[8] | 0.32[5] | ~45 ps (S2→S1 IC), 40-76 ns (vibronic bands) | Data not available | Cyclohexane[5] |

Table 2: Electronic Properties

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reduction Potential (V vs. SCE) | Oxidation Potential (V vs. SCE) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Pyrene | -5.8 (calculated)[8] | -2.0 (calculated)[8] | 3.8 (calculated)[8] | -2.4 to -2.6 (Py/Py•⁻)[7] | Data not available |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the electronic and photophysical properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile). Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-50 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorbance spectra of the different concentrations of the this compound solutions over a wavelength range of at least 250-600 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

-

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a fluorescent derivative of this compound relative to a standard of known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄ or a derivative of 9,10-diphenylanthracene).

-

Sample Preparation: Prepare a series of solutions of both the standard and the test compound in the same solvent with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectra of all solutions, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

-

The fluorescence quantum yield of the test sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (m_sample / m_std) * (η_sample² / η_std²) where Φf,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Cyclic Voltammetry

Objective: To determine the reduction and oxidation potentials of this compound and estimate its HOMO and LUMO energy levels.

Methodology:

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable degassed aprotic solvent (e.g., acetonitrile or dichloromethane). Dissolve a known concentration of this compound (e.g., 1 mM) in the electrolyte solution.

-

Instrumentation: Use a potentiostat.

-

Measurement:

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Perform cyclic voltammetry by scanning the potential over a range where the redox events are expected to occur.

-

Record the resulting voltammogram (current vs. potential).

-

-

Data Analysis:

-

Determine the half-wave potentials (E₁/₂) for reversible processes or peak potentials (Ep) for irreversible processes.

-

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical relationships and referencing against a known standard like ferrocene/ferrocenium (Fc/Fc⁺).

-

Visualizations

Bacterial Degradation Pathway of Pyrene

This compound is a key intermediate in the biodegradation of pyrene by certain bacteria, such as Mycobacterium sp. The following diagram illustrates the initial steps of this metabolic pathway.

References

- 1. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. This compound | 6217-22-7 | Benchchem [benchchem.com]

- 4. omlc.org [omlc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyrene-4,5-dione Derivatives: Synthesis, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-4,5-dione, a K-region quinone of pyrene, and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) with significant potential in materials science and medicinal chemistry. The introduction of ketone functionalities at the 4 and 5 positions of the pyrene core dramatically alters its electronic and chemical properties, opening avenues for diverse applications.[1] These derivatives serve as valuable building blocks for extended polyaromatic systems, specialty polymers, and ligands.[2] In the realm of drug development, their photophysical characteristics, electrochemical behavior, and interactions with biological systems are of particular interest. This guide provides a comprehensive overview of the synthesis, fundamental properties, and biological implications of this compound derivatives, supported by detailed experimental protocols and data analysis.

Synthesis of this compound and its Derivatives

The primary route to this compound involves the selective oxidation of pyrene. Ruthenium-catalyzed oxidations have emerged as the most effective method for this transformation.[2]

General Synthetic Workflow

General Synthetic Workflow for this compound

Basic Properties of this compound Derivatives

The physicochemical properties of this compound derivatives are dictated by the nature and position of their substituents. These properties are crucial for their application in various fields.

Photophysical Properties

Pyrene derivatives are known for their fluorescent properties. The absorption and emission characteristics of this compound and its derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.[3][4]

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| Pyrene | Cyclohexane | 335 | 374, 385, 394 | 0.32 | [5] |

| This compound | - | ~420 | - | - | [6] |

| 4-(pyren-1-yl)pyrazole | - | - | ~385 | 0.26 | [5] |

| Pyrene-based cyclopentanone derivative | THF | 276, 350-500 | - | - | [7] |

| Pyrene-based cyclohexanone derivative | THF | 276, 350-500 | 390, 460, 550 | 0.004 (solution), 0.048 (solid) | [7] |

| 9-Phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole | - | - | - | 0.852 (in OLED) | [3] |

Electrochemical Properties

The redox behavior of this compound derivatives is important for their application in organic electronics and as photocatalysts. Cyclic voltammetry is a key technique to probe these properties.

| Compound | Solvent/Electrolyte | E_ox (V vs. ref) | E_red (V vs. ref) | Reference |

| Pyrene | MeCN | +1.2 to +1.4 | ~-2.0 | |

| 4,9-bis(diphenylamino)-2,7-di(tert-butyl)pyrene | Dichloromethane | - | - | |

| 4,9-bis(BMes2)pyrene | THF | - | - | [8] |

Biological Activities and Signaling Pathways

This compound and its derivatives have shown a range of biological activities, including cytotoxicity towards cancer cells.[9][10][11] Their mechanisms of action often involve interaction with DNA and modulation of key cellular signaling pathways.

Interaction with DNA

Some pyrene derivatives can interact with DNA, primarily through groove binding and intercalation, which can lead to DNA damage and trigger cellular responses.[12][13]

EGFR Kinase Inhibition

Certain pyrimidine-pyrene hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[9][14]

EGFR Inhibition by Pyrimidine-Pyrene Hybrids

Induction of Apoptosis

Pyrene derivatives can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspase cascades.[15][16][17]

Apoptosis Induction by Pyrene Derivatives

Experimental Protocols

Synthesis of this compound

This protocol is adapted from an improved, scalable method for the synthesis of this compound.[2][18]

Materials:

-

Pyrene

-

Potassium persulfate (K₂S₂O₈)

-

Potassium carbonate (K₂CO₃)

-

Ruthenium(IV) oxide hydrate (RuO₂·nH₂O)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrene (e.g., 10.0 g), K₂S₂O₈ (e.g., 95.0 g), K₂CO₃ (e.g., 95.0 g), and RuO₂·nH₂O (e.g., 1.00 g).[18]

-

Add CH₂Cl₂ (e.g., 300 mL) and H₂O (e.g., 300 mL) to the flask.

-

Heat the mixture to a mild reflux (e.g., oil bath at 48 °C) and stir vigorously for 14-24 hours.[18]

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by column chromatography if necessary, although this protocol often yields a high-purity product directly.[2]

UV-Vis Absorption Spectroscopy

Purpose: To determine the absorption maxima (λ_abs) of this compound derivatives.

Instrumentation: A standard UV-Vis spectrophotometer.

Procedure:

-

Prepare a stock solution of the pyrene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorbance spectrum of the solvent as a baseline.

-

Record the absorbance spectra of the sample solutions over a relevant wavelength range (e.g., 200-600 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_max).

Fluorescence Spectroscopy and Quantum Yield Determination

Purpose: To measure the emission spectra and determine the fluorescence quantum yield (Φ_F) of this compound derivatives.

Instrumentation: A spectrofluorometer.

Procedure for Emission Spectrum:

-

Prepare a dilute solution of the sample in a spectroscopic grade solvent with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excite the sample at a wavelength where it absorbs strongly (determined from the UV-Vis spectrum).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

Procedure for Relative Quantum Yield Determination: [2][19][20][21]

-

Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate or a well-characterized pyrene derivative).

-

Prepare a series of solutions of both the standard and the sample with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions under identical instrument settings.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_x) using the following equation: Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Cyclic Voltammetry

Purpose: To determine the oxidation and reduction potentials of this compound derivatives.

Instrumentation: A potentiostat with a three-electrode cell setup.

-

The three-electrode system consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Prepare a solution of the pyrene derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.

-

Perform the cyclic voltammetry scan by sweeping the potential from an initial value to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

-

From the voltammogram, determine the peak potentials for oxidation and reduction.

MTT Assay for Cytotoxicity

Purpose: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[18][22][24]

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

MTT Addition: After the incubation period, add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18][22]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

This compound and its derivatives are a versatile class of compounds with tunable photophysical, electrochemical, and biological properties. The synthetic accessibility and the potential for diverse functionalization make them promising candidates for applications in materials science, particularly in organic electronics, and in drug discovery as potential anticancer agents. Further exploration of their structure-activity relationships and detailed elucidation of their biological mechanisms of action will be crucial for realizing their full therapeutic and technological potential. This guide provides a foundational resource for researchers embarking on the study of these fascinating molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. [PDF] Benzo[a]pyrene represses DNA repair through altered E2F1/E2F4 function marking an early event in DNA damage-induced cellular senescence | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 6217-22-7 | Benchchem [benchchem.com]

- 7. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzo[a]pyrene represses DNA repair through altered E2F1/E2F4 function marking an early event in DNA damage-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]